molecular formula C17H15N3 B11205674 phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B11205674
M. Wt: 261.32 g/mol
InChI Key: DNDBKGVUGHXLQO-UHFFFAOYSA-N
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Description

Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoline derivatives Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method is the reaction of chalcones with hydrazine derivatives in the presence of a catalyst such as vitamin B1. The reaction is carried out under mild conditions, often at room temperature, and yields the desired pyrazoline derivative in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various substituents.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antibacterial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C17H15N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-12H2

InChI Key

DNDBKGVUGHXLQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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